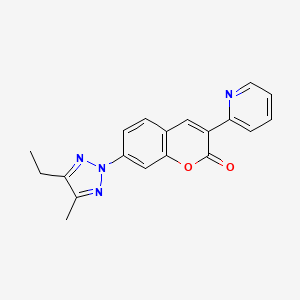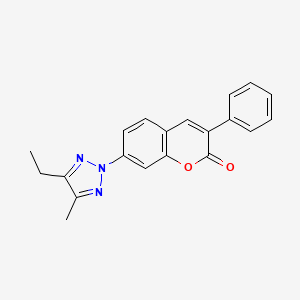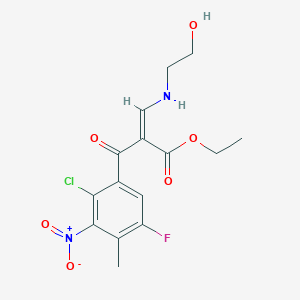
ethyl (Z)-3-(2-chloroethylamino)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a pyrrolidinone ring and an aminohexyl side chain, making it a versatile molecule with applications in various scientific disciplines, including medicinal chemistry, environmental science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(6-Aminohexyl)-2-pyrrolidinone can be synthesized through a series of chemical reactions involving the formation of the pyrrolidinone ring and the attachment of the aminohexyl side chain. The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include hexylamine and pyrrolidinone derivatives, with reaction conditions typically involving controlled temperatures and pH levels to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of 1-(6-Aminohexyl)-2-pyrrolidinone involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
1-(6-Aminohexyl)-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The aminohexyl side chain can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .
科学研究应用
1-(6-Aminohexyl)-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating the interactions between molecules in biological systems.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a precursor for the synthesis of pharmaceutical agents.
Industry: 1-(6-Aminohexyl)-2-pyrrolidinone is used in the production of specialty chemicals, polymers, and other industrial products
作用机制
The mechanism of action of 1-(6-Aminohexyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
1-(6-Aminohexyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(6-Aminohexyl)-2-pyrrolidinone derivatives: These compounds have similar structures but with different functional groups attached to the pyrrolidinone ring or the aminohexyl side chain.
Pyrrolidinone-based compounds: These include other compounds with a pyrrolidinone ring but different side chains, which may have different properties and applications.
Aminohexyl-containing compounds: These compounds feature an aminohexyl side chain but different core structures, leading to variations in their chemical and biological properties
The uniqueness of 1-(6-Aminohexyl)-2-pyrrolidinone lies in its specific combination of the pyrrolidinone ring and the aminohexyl side chain, which imparts distinct chemical and biological properties that make it valuable for various applications.
属性
IUPAC Name |
ethyl (Z)-3-(2-chloroethylamino)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2FN2O5/c1-3-25-15(22)10(7-19-5-4-16)14(21)9-6-11(18)8(2)13(12(9)17)20(23)24/h6-7,19H,3-5H2,1-2H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVDQEQPLCRJFZ-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCCCl)C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NCCCl)/C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile](/img/structure/B8043270.png)

![(E)-2-(4-chloropyrazol-1-yl)-3-[4-[(E)-2-(4-chloropyrazol-1-yl)-2-cyanoethenyl]phenyl]prop-2-enenitrile](/img/structure/B8043277.png)

![N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide](/img/structure/B8043297.png)

![1-N',4-N'-bis(2-bicyclo[2.2.1]hept-5-enylmethyl)butanedihydrazide](/img/structure/B8043315.png)

![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)
![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043359.png)

